molecular formula C18H22N4O3 B2662230 1-cyclopentyl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea CAS No. 1797639-80-5

1-cyclopentyl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea

Cat. No. B2662230
M. Wt: 342.399
InChI Key: MYNPYAGGDOIQRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopentyl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
BenchChem offers high-quality 1-cyclopentyl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopentyl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multicomponent Synthesis Using Urea

Brahmachari and Banerjee (2014) developed a highly efficient multicomponent synthesis method for creating functionalized pyrans and heterocycles, utilizing urea as an eco-friendly organo-catalyst. This method is relevant for pharmaceutical applications due to the diverse kind of functionalized compounds it can produce (Brahmachari & Banerjee, 2014).

Ellagic Acid Metabolism

González‐Sarrías et al. (2009) explored how ellagic acid (EA) and its metabolites, including urolithins, influence detoxifying enzymes in colon cancer cells. Urolithins, which are structurally related to the compound , were shown to modulate phase I and II detoxifying enzymes, suggesting their potential in chemoprevention (González‐Sarrías et al., 2009).

Urolithin Glucuronides Synthesis

Villalgordo et al. (2022) described a novel method for synthesizing urolithin glucuronides, which are metabolites derived from ellagic acid and demonstrate significant biological activities. This research contributes to understanding the bioavailability and efficacy of these compounds in human health (Villalgordo et al., 2022).

Fused/Spiroheterocyclic Compounds Synthesis

Khalafallah et al. (2002) conducted a study on synthesizing fused and spiro heterocyclic compounds, which are important in medicinal chemistry due to their potential biological activities. The research focuses on the synthesis of various compounds incorporating nitrogen-containing heterocycles, similar in context to the compound (Khalafallah et al., 2002).

Pyrazole Compounds in Cyclooxygenase Inhibition

Penning et al. (1997) explored sulfonamide-containing 1,5-diarylpyrazole derivatives for inhibiting cyclooxygenase-2 (COX-2). This research is relevant for understanding the role of similar compounds in medicinal applications, particularly in inflammation and pain management (Penning et al., 1997).

Xanthine Oxidoreductase Inhibition

Fukunari et al. (2004) synthesized and evaluated Y-700, a pyrazole-4-carboxylic acid derivative, as an inhibitor of xanthine oxidoreductase (XOR). This study is pertinent in illustrating how structurally related compounds can be potent XOR inhibitors, useful in treating hyperuricemia (Fukunari et al., 2004).

properties

IUPAC Name

1-cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c23-18(20-13-5-1-2-6-13)21-14-9-19-22(10-14)11-15-12-24-16-7-3-4-8-17(16)25-15/h3-4,7-10,13,15H,1-2,5-6,11-12H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNPYAGGDOIQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.